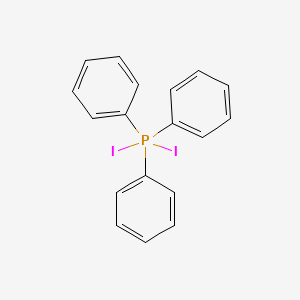

Diiodotriphenylphosphorane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diiodo(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWZEXJQHIXCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15I2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213802 | |

| Record name | Phosphorane, diiodotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6396-07-2 | |

| Record name | Diiodotriphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6396-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorane, diiodotriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006396072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, diiodotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Diiodotriphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodotriphenylphosphorane (Ph₃PI₂), a versatile organophosphorus reagent, plays a pivotal role in a multitude of organic transformations, most notably in the conversion of alcohols to alkyl iodides and in the Appel reaction for the synthesis of alkyl halides. Its efficacy as a reagent is intrinsically linked to its purity and well-defined structure. This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of this compound, offering field-proven insights and robust protocols for its preparation and analysis. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and characterize this important chemical entity, ensuring its optimal performance in synthetic applications.

Introduction: The Significance of this compound in Modern Organic Synthesis

This compound, also known as triphenylphosphine diiodide, is a highly valuable reagent in the arsenal of synthetic organic chemists. Its primary application lies in the efficient and mild conversion of primary and secondary alcohols to their corresponding iodides, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The reaction proceeds via an alkoxyphosphonium iodide intermediate, which readily undergoes nucleophilic substitution by the iodide ion.

Beyond its role in alcohol iodination, Ph₃PI₂ is a key component in the Appel reaction, which facilitates the conversion of alcohols to alkyl chlorides, bromides, and iodides using a combination of triphenylphosphine and a carbon tetrahalide or other halogen source. The in situ generation of the phosphonium halide is a common strategy in these reactions. Understanding the synthesis and characterization of this compound is therefore crucial for any researcher engaged in synthetic organic chemistry.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a straightforward yet delicate process that relies on the reaction between triphenylphosphine (Ph₃P) and molecular iodine (I₂). The stoichiometry and reaction conditions, particularly the choice of solvent, can influence the nature of the product.[3] The protocol described herein is designed to be a self-validating system, yielding a product of high purity suitable for most synthetic applications.

Underlying Chemical Principles

The formation of this compound is a classic example of a Lewis acid-base reaction. Triphenylphosphine, with its lone pair of electrons on the phosphorus atom, acts as a Lewis base, while iodine, capable of accepting an electron pair, functions as a Lewis acid. The initial step involves the formation of a charge-transfer complex, which then proceeds to form the covalent P-I bonds. The final product can exist in different forms, including the molecular adduct Ph₃PI₂ or ionic structures like [Ph₃PI]⁺I⁻, depending on the solvent's polarity.[3]

Experimental Protocol

This protocol details the synthesis of this compound in a non-polar solvent to favor the formation of the molecular adduct.

Materials and Equipment:

-

Triphenylphosphine (Ph₃P)

-

Iodine (I₂)

-

Anhydrous diethyl ether or hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Buchner funnel and filter paper

-

Schlenk flask

Safety Precautions:

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Iodine is corrosive and can cause stains. Avoid contact with skin and clothing.

-

Triphenylphosphine is an irritant.

-

Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources nearby.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of triphenylphosphine in anhydrous diethyl ether under an inert atmosphere.

-

Reagent Addition: In a separate flask, prepare a solution of an equimolar amount of iodine in anhydrous diethyl ether. Slowly add the iodine solution to the stirred triphenylphosphine solution at room temperature using a dropping funnel.

-

Reaction and Precipitation: A yellow to orange precipitate of this compound will begin to form almost immediately upon addition of the iodine solution. Continue stirring for an additional 30 minutes at room temperature to ensure complete reaction.

-

Isolation of the Product: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum in a Schlenk flask to remove residual solvent. The resulting this compound should be a bright yellow to orange crystalline solid.

Purification by Recrystallization

For applications requiring exceptionally high purity, this compound can be purified by recrystallization.

Protocol 1: Single-Solvent Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Dichloromethane or a mixture of dichloromethane and a less polar solvent like hexanes can be effective.[4][5]

-

Dissolution: In a flask, add the crude this compound and the minimum amount of hot recrystallization solvent required for complete dissolution.[4]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5]

-

Isolation: Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of physical and spectroscopic methods is employed for this purpose.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅I₂P | |

| Molecular Weight | 516.09 g/mol | |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 142-144 °C | [6] |

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information and are indispensable for confirming the successful synthesis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl groups. These typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.5 and 8.0 ppm. The integration of this multiplet should correspond to 15 protons.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[7] this compound exhibits a characteristic singlet in its proton-decoupled ³¹P NMR spectrum. The chemical shift is sensitive to the electronic environment of the phosphorus atom and typically appears in the range of δ 40-50 ppm (relative to 85% H₃PO₄).[8]

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the triphenylphosphine moiety.

Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~1585, 1480, 1435 | Aromatic C=C stretching |

| ~1100 | P-Ph stretching |

| ~750, 690 | C-H out-of-plane bending |

The absence of a strong P=O stretching band (typically around 1190 cm⁻¹) is a key indicator that the starting triphenylphosphine has not been oxidized to triphenylphosphine oxide.

Mechanistic and Workflow Diagrams

To visually represent the synthesis and key relationships, the following diagrams are provided in Graphviz DOT language.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably prepare this important reagent with a high degree of purity. The characterization data and workflows presented serve as a valuable resource for validating the identity and quality of the synthesized product, ensuring its successful application in a wide range of organic transformations. The robust nature of the described methods empowers scientists in both academic and industrial settings to confidently utilize this compound in their synthetic endeavors.

References

-

31 Phosphorus NMR. University of California, Santa Barbara. Available at: [Link]

-

How To Recrystallize A Solid. YouTube. Available at: [Link]

-

Recrystallization. YouTube. Available at: [Link]

-

Recrystallization - Organic Chemistry Lab- purification. YouTube. Available at: [Link]

-

Recrystallization. YouTube. Available at: [Link]

-

31-P NMR SPECTROSCOPY. Slideshare. Available at: [Link]

-

31 P{ 1 H}-NMR data for the complexes. ResearchGate. Available at: [Link]

-

Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Royal Society of Chemistry. Available at: [Link]

-

H/D Isotope Effects on 1 H-NMR Chemical Shifts in Cyclic Heterodimers and Heterotrimers of Phosphinic and Phosphoric Acids. MDPI. Available at: [Link]

-

Solvent-free synthesis and crystal structure of (Ph3PI)I5, the third member in the series Ph3P(I2)n(n = 1, 2 and 3). ResearchGate. Available at: [Link]

-

Triphenylphosphine and iodine can be used to convert alcohols to... Pearson. Available at: [Link]

-

Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. PubMed. Available at: [Link]

-

Iodination of Alcohols Using Triphenylphosphine/Iodine under Solvent-Free Conditions Using Microwave Irradiation. ResearchGate. Available at: [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

-

recrystallization-2.doc.pdf. Available at: [Link]

-

Table of Characteristic IR Absorptions. UCLA. Available at: [Link]

Sources

- 1. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | 6396-07-2 [chemicalbook.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

The Iodination of Alcohols with Diiodotriphenylphosphorane: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing a versatile entry point for a wide range of nucleophilic substitution reactions. Among the myriad of available methods, the use of diiodotriphenylphosphorane, often generated in situ from triphenylphosphine (PPh₃) and iodine (I₂), stands out for its mild reaction conditions and broad substrate scope. This reaction, a variant of the Appel reaction, proceeds with high efficiency and stereospecificity, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.

This technical guide provides a comprehensive overview of the reaction between this compound and alcohols. It delves into the intricate reaction mechanism, offers practical insights into experimental execution, and presents quantitative data to inform substrate selection and reaction optimization.

The Core Mechanism: A Step-by-Step Analysis

The iodination of alcohols using the triphenylphosphine/iodine system is a classic example of converting a poor leaving group (hydroxyl) into a good one. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct. The reaction proceeds through a series of well-defined steps, primarily following an S_N2 pathway for primary and secondary alcohols, which results in the inversion of stereochemistry at the reacting carbon center.

Step 1: Formation of the Active Reagent

The reaction is initiated by the activation of triphenylphosphine with iodine to form the key intermediate, triphenylphosphine diiodide (Ph₃PI₂). This species is believed to exist as an equilibrium mixture of the covalent phosphorane and the ionic iodotriphenylphosphonium iodide salt, [Ph₃PI]⁺I⁻.

The reaction between triphenylphosphine and iodine leads to the formation of iodotriphenylphosphonium iodide, [PPh₃I]⁺I⁻.

Step 2: Formation of the Alkoxyphosphonium Iodide

The alcohol, acting as a nucleophile, attacks the electrophilic phosphorus atom of the iodotriphenylphosphonium iodide. This results in the formation of an alkoxyphosphonium iodide intermediate and the release of a proton and an iodide ion. The proton is subsequently scavenged by a base, typically imidazole, which is added to the reaction mixture.

Step 3: Nucleophilic Attack and Inversion of Stereochemistry

The iodide ion, a potent nucleophile, then attacks the carbon atom bearing the alkoxyphosphonium group from the backside. This concerted S_N2 displacement ejects triphenylphosphine oxide as the leaving group and forms the desired alkyl iodide. The backside attack dictates the stereochemical outcome of the reaction, leading to a clean inversion of configuration at the stereocenter.

The Role of Imidazole

Imidazole is a common additive in this reaction. Its primary role is to act as a mild, non-nucleophilic base that neutralizes the hydrogen iodide (HI) generated during the formation of the alkoxyphosphonium intermediate. This prevents the accumulation of acidic species that could lead to side reactions, such as ether formation or rearrangement of the alkyl iodide product.

Mechanistic Pathway Diagram

Caption: Mechanism of alcohol iodination using PPh₃/I₂.

Substrate Scope and Reaction Efficiency

The triphenylphosphine/iodine system is effective for the iodination of a wide range of alcohols. Primary and secondary alcohols generally provide excellent yields of the corresponding alkyl iodides. Benzylic and allylic alcohols are also readily converted. Tertiary alcohols, however, are not suitable substrates as they tend to undergo elimination under these conditions.

The following table summarizes the typical yields for the iodination of various alcohols under solvent-free conditions.

| Entry | Alcohol Substrate | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | 2 | 80 |

| 2 | 4-Chlorobenzyl alcohol | 3 | 85 |

| 3 | 4-Methoxybenzyl alcohol | 2 | 82 |

| 4 | 1-Phenylethanol | 5 | 75 |

| 5 | Cinnamyl alcohol | 2 | 88 |

| 6 | 1-Octanol | 4 | 90 |

| 7 | Cyclohexanol | 5 | 78 |

| 8 | 2-Octanol | 6 | 85 |

Data sourced from a study by Khalili, et al. (2009) utilizing triphenylphosphine/iodine in the presence of a catalytic amount of [bmim][Br] under solvent-free conditions.

Experimental Protocol

The following is a representative experimental procedure for the iodination of an alcohol using triphenylphosphine and iodine.

General Procedure for the Iodination of Alcohols

Materials:

-

Alcohol (1.0 equiv)

-

Triphenylphosphine (1.0 equiv)

-

Iodine (1.0 equiv)

-

Imidazole (1.5 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of triphenylphosphine (1.0 equiv) and imidazole (1.5 equiv) in dichloromethane at 0 °C is added iodine (1.0 equiv) portionwise.

-

The resulting mixture is stirred at 0 °C for 10-15 minutes.

-

A solution of the alcohol (1.0 equiv) in dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The phases are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford the pure alkyl iodide.

Self-Validating System: Causality and Experimental Choices

-

Choice of Reagents: Triphenylphosphine is an excellent oxygen scavenger, and the high P=O bond strength in the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction. Iodine is the source of the nucleophilic iodide.

-

Role of Imidazole: The addition of imidazole is crucial for neutralizing the HI generated in situ. This prevents acid-catalyzed side reactions, such as ether formation from unreacted alcohol or elimination reactions, thereby ensuring higher yields and cleaner reaction profiles.

-

Reaction Conditions: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between triphenylphosphine and iodine. Allowing the reaction to proceed at room temperature provides sufficient energy for the S_N2 displacement.

-

Workup Procedure: The aqueous sodium thiosulfate wash is essential to quench any remaining iodine, which would otherwise contaminate the product. The subsequent washes with water and brine remove any water-soluble impurities.

Conclusion

The iodination of alcohols using this compound, generated in situ from triphenylphosphine and iodine, is a robust and reliable method for the synthesis of alkyl iodides. Its mild conditions, broad substrate scope, and predictable stereochemical outcome make it a powerful tool in the arsenal of the synthetic chemist. A thorough understanding of the underlying mechanism and careful attention to the experimental protocol are key to achieving optimal results in the laboratory and advancing drug development programs.

References

-

Cotton, F. A., & Kibala, P. A. (1987). Reactions of iodine with triphenylphosphine and triphenylarsine. Journal of the American Chemical Society, 109(11), 3308–3312. [Link]

-

Apperley, D. C., Bricklebank, N., Burns, S. L., Hibbs, D. E., Hursthouse, M. B., & Malik, K. M. A. (1998). Crystal structure of triphenylphosphine sulfide diiodine; the first crystallographically characterised 1∶ 1 molecular charge-transfer complex of a tertiary phosphine sulfide with diiodine. Journal of the Chemical Society, Dalton Transactions, (8), 1289-1292. [Link]

-

Khalili, B., Jafari, A. A., & Teimouri, F. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 984-988. [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

Diiodotriphenylphosphorane: A Comprehensive Technical Guide for Synthetic Chemists

An In-depth Exploration of a Versatile Reagent for Iodination and Rearrangement Reactions

Introduction

Diiodotriphenylphosphorane (PPh₃I₂), a compound formed from the reaction of triphenylphosphine and iodine, stands as a cornerstone reagent in modern organic synthesis. While its most prominent role is in the efficient conversion of alcohols to alkyl iodides via the Appel reaction, its utility extends to other valuable transformations, including the Beckmann rearrangement of oximes. This guide provides an in-depth technical overview of this compound, catering to researchers, scientists, and drug development professionals. We will delve into its fundamental properties, practical preparation, detailed reaction mechanisms, and key applications, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Core Properties and Identification

This compound is most commonly generated in situ for immediate use in subsequent reactions. Its fundamental identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6396-07-2 | [1] |

| Molecular Formula | C₁₈H₁₅I₂P | [1] |

| Molecular Weight | 516.1 g/mol | [1] |

| Appearance | Yellow to orange powder | |

| Melting Point | 210-220 °C | [1] |

| Sensitivity | Light and moisture sensitive | [1] |

Supplier Information

While often prepared in situ, this compound can be purchased from several reputable chemical suppliers.

| Supplier | Product Name |

| AK Scientific | This compound |

| American Custom Chemicals Corporation | TRIPHENYLPHOSPHINE DIIODIDE |

| ChemScene | This compound |

In Situ Preparation of this compound

The most common and cost-effective method for utilizing this compound is through its in situ preparation from readily available triphenylphosphine and iodine. This approach avoids the need to handle and store the potentially moisture-sensitive solid reagent.

Experimental Protocol: In Situ Generation

-

To a solution of triphenylphosphine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add solid iodine (1.0 equivalent) portion-wise at 0 °C.

-

The reaction mixture is stirred at this temperature for 15-30 minutes, during which the characteristic dark color of iodine will dissipate, and a yellow to orange suspension or solution of this compound will form.

-

This freshly prepared reagent is then ready for the addition of the substrate for the desired transformation.

The causality behind this straightforward procedure lies in the nucleophilic attack of the phosphorus atom of triphenylphosphine on one of the iodine atoms in I₂, leading to the formation of the phosphonium iodide salt.

Caption: In situ formation of this compound.

Key Applications in Organic Synthesis

The Appel Reaction: A Mild and Efficient Conversion of Alcohols to Alkyl Iodides

The Appel reaction is a widely employed method for the conversion of primary and secondary alcohols to the corresponding alkyl iodides under mild conditions.[2][3][4] This transformation is particularly valuable in the synthesis of complex molecules and natural products where harsh conditions must be avoided.[1]

The reaction proceeds through a series of well-defined steps, driven by the formation of a very stable triphenylphosphine oxide byproduct.

-

Formation of the Alkoxyphosphonium Iodide: The alcohol substrate acts as a nucleophile, attacking the electrophilic phosphorus atom of the in situ generated this compound. This forms a key intermediate, an alkoxyphosphonium iodide.

-

SN2 Displacement: The iodide ion, now a competent nucleophile, attacks the carbon atom bearing the activated hydroxyl group in an SN2 fashion. This backside attack results in the inversion of stereochemistry at the carbon center, if it is chiral.

-

Formation of Triphenylphosphine Oxide: The displacement of the triphenylphosphine oxide group, a very stable molecule due to the strong phosphorus-oxygen double bond, drives the reaction to completion.

Caption: Mechanism of the Appel Reaction for Alcohol Iodination.

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.5 equiv.) and imidazole (3.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C.

-

Add iodine (1.5 equiv.) portion-wise and stir for 10 minutes.

-

Add a solution of the alcohol (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours or until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic and aqueous layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to afford the desired alkyl iodide.[5]

The Beckmann Rearrangement

This compound can also serve as an effective reagent to promote the Beckmann rearrangement, a reaction that converts an oxime to an N-substituted amide.[6][7] This method offers a mild alternative to traditional strong acid catalysts.

-

Activation of the Oxime: The oxygen atom of the oxime hydroxyl group attacks the electrophilic phosphorus of this compound, forming an O-phosphonium oxime intermediate. This converts the hydroxyl group into a good leaving group.

-

Rearrangement and Nitrilium Ion Formation: The group anti-periplanar to the O-P bond migrates to the nitrogen atom, with concomitant cleavage of the N-O bond. This concerted step forms a nitrilium ion intermediate and triphenylphosphine oxide.

-

Hydrolysis: Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 4. Appel Reaction [organic-chemistry.org]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

A-Z Guide to Diiodotriphenylphosphorane: An In-depth Technical Guide on its Solubility in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Diiodotriphenylphosphorane (PPh₃I₂), a pivotal reagent in modern organic synthesis, exhibits a solubility profile that is critical to its reactivity, handling, and the overall success of synthetic protocols. This guide provides a comprehensive analysis of the solubility of PPh₃I₂ in common organic solvents. We delve into the theoretical underpinnings of its solubility, present a qualitative overview, and outline a rigorous experimental protocol for quantitative determination. Furthermore, we explore the profound implications of solvent selection on the efficacy of PPh₃I₂ in key chemical transformations, such as the widely used Appel reaction. This document serves as an essential resource for chemists aiming to optimize reaction conditions and leverage the full potential of this versatile organophosphorus compound.

Introduction to this compound (PPh₃I₂)

This compound, also known as triphenylphosphine diiodide, is an organophosphorus compound with the chemical formula C₁₈H₁₅I₂P.[1][2] It is widely employed in organic synthesis, most notably for the conversion of alcohols to alkyl iodides under mild conditions, a transformation known as the Appel reaction.[3][4][5] The reagent is also utilized in various other reactions, including dehydrations and the preparation of phosphonium salts.[3][6]

Structurally, PPh₃I₂ is often represented as a charge-transfer complex between triphenylphosphine (PPh₃) and molecular iodine (I₂). In solution, it can exist in equilibrium with the ionic form, iodotriphenylphosphonium iodide ([PPh₃I]⁺I⁻).[7][8] This dual nature significantly influences its interaction with and solubility in different organic solvents. The compound typically appears as a yellow or orange crystalline powder and is sensitive to light.[2][6] Understanding its solubility is not merely an academic exercise; it is a fundamental parameter that dictates its utility, reaction kinetics, and the ease of product purification.

The Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The dissolution process is driven by the change in Gibbs free energy (ΔG = ΔH - TΔS). For a substance to dissolve, ΔG must be negative. This is achieved through favorable intermolecular interactions between the solute and solvent molecules, which contribute to a negative enthalpy of mixing (ΔH), and an increase in the system's entropy (ΔS).

This compound is a moderately polar molecule. The three phenyl groups attached to the phosphorus atom create a bulky, nonpolar region, while the phosphorus-iodine bonds introduce polarity. Its solubility in a given organic solvent depends on the balance of the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): These are the primary interactions between the nonpolar phenyl rings of PPh₃I₂ and nonpolar solvents like toluene or hexane.

-

Dipole-Dipole Interactions: The polar P-I bonds can engage in dipole-dipole interactions with polar aprotic solvents such as dichloromethane (DCM) and acetonitrile.

-

Ionic Interactions: In its ionic form, [PPh₃I]⁺I⁻, the compound can experience strong ion-dipole interactions with highly polar solvents.

The interplay of these forces dictates the extent to which PPh₃I₂ will dissolve in a particular solvent.

Solubility Profile of this compound

Qualitative Solubility Observations:

-

High Solubility: PPh₃I₂ is known to be highly soluble in polar aprotic solvents. Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are frequently used as reaction media for reactions involving PPh₃I₂, indicating good solubility.

-

Moderate Solubility: It exhibits moderate solubility in solvents like tetrahydrofuran (THF) and toluene. Toluene, being less polar, is sometimes used for recrystallization.[9]

-

Low Solubility: The compound is generally poorly soluble in nonpolar aliphatic hydrocarbons such as hexane and pentane. This property is often exploited for precipitation and purification of the reaction products.

-

Reactivity with Protic Solvents: Caution is advised when using protic solvents like alcohols (methanol, ethanol). While it may dissolve, PPh₃I₂ can react with alcohols, especially upon heating, to form alkoxyphosphonium iodides, which is the basis of the Appel reaction.[2]

Table 1: Summary of Qualitative Solubility of PPh₃I₂

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Polar Aprotic | Dichloromethane, Acetonitrile, THF | High to Moderate | Favorable dipole-dipole and potential ion-dipole interactions. |

| Aromatic | Toluene, Benzene | Moderate to Low | Primarily van der Waals interactions with the phenyl rings. |

| Nonpolar Aliphatic | Hexane, Pentane, Cyclohexane | Very Low | Weak van der Waals forces are insufficient to overcome the crystal lattice energy. |

| Polar Protic | Methanol, Ethanol | Soluble, but Reactive | Solvation occurs, but the solvent can participate in the reaction. |

Experimental Determination of Solubility

For novel applications or solvent systems, it is often necessary to determine the solubility of PPh₃I₂ experimentally. The gravimetric shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[10]

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature until equilibrium is reached. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined gravimetrically after solvent evaporation.

Protocol 4.1: Gravimetric Determination of PPh₃I₂ Solubility

Materials:

-

This compound (≥98% purity)[11]

-

Anhydrous organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials with airtight caps

-

Analytical balance (± 0.0001 g)

-

Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line (recommended due to the sensitivity of PPh₃I₂)

Procedure:

-

Preparation: Add an excess amount of PPh₃I₂ to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solution no longer changes over time.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any microscopic solid particles.

-

Solvent Evaporation: Place the vial with the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the vial is constant.

-

Calculation: Weigh the vial containing the dry PPh₃I₂ residue. The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Final vial weight - Initial vial weight) / Volume of solution sampled (mL)] x 100

Self-Validation and Trustworthiness:

-

Time to Equilibrium: Perform a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 36, 48 hours) to confirm that the measured concentration has plateaued, ensuring true equilibrium.

-

Reproducibility: Conduct the experiment in triplicate to ensure the results are reproducible and to calculate the standard deviation.

-

Purity Check: The purity of the starting PPh₃I₂ should be confirmed, as impurities can significantly affect solubility.[9]

Diagram 1: Workflow for Experimental Solubility Determination

Caption: Gravimetric shake-flask method workflow.

Implications for Synthetic Chemistry

The choice of solvent, guided by the solubility of PPh₃I₂, is critical for the success of a chemical reaction.

-

Reaction Rate and Efficiency: For a reaction to proceed efficiently, the reagents must be in the same phase. Choosing a solvent in which PPh₃I₂ is highly soluble ensures a higher effective concentration, which typically leads to faster reaction rates. For the Appel reaction, dichloromethane is a common choice for this reason.

-

Product Isolation and Purification: A solvent in which the desired product is soluble but the byproducts are not can greatly simplify purification. A major byproduct of reactions involving PPh₃I₂ is triphenylphosphine oxide (TPPO).[4][5] TPPO is notoriously difficult to remove from reaction mixtures due to its polarity and crystallinity. However, its solubility differs from that of many organic products in nonpolar solvents. By carefully selecting the reaction solvent and a different precipitation/crystallization solvent (often a nonpolar one like hexane), the separation of the desired product from TPPO can be facilitated.

-

Controlling Reactivity: In some cases, moderate or even low solubility can be used to control the rate of a reaction, preventing side reactions or decomposition that might occur at high concentrations.

Conclusion

This compound is a powerful synthetic tool whose effectiveness is intrinsically linked to its solubility in the chosen reaction medium. A thorough understanding of its interactions with various organic solvents—from polar aprotic systems where it dissolves readily, to nonpolar hydrocarbons used for purification—is essential for the modern chemist. While a qualitative understanding guides initial solvent selection, rigorous quantitative determination via methods like the shake-flask protocol provides the precise data needed for process optimization, scale-up, and achieving high-purity outcomes in research and drug development. This guide provides the theoretical framework and practical methodology to empower scientists to make informed decisions and master the application of this indispensable reagent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 201622, this compound. Retrieved from [Link]

-

LookChem (Date not available). This compound. Retrieved from [Link]

-

MySkinRecipes (Date not available). This compound. Retrieved from [Link]

- Google Patents (2013). CN103073597A - Synthesis and purification method for DOPO.

-

Cotton, F. A., & Kibala, P. A. (1987). Reactions of iodine with triphenylphosphine and triphenylarsine. Journal of the American Chemical Society, 109(11), 3308–3312. Retrieved from [Link]

-

Jouyban, A. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. Retrieved from [Link]

- Google Patents (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Cotton, F. A., & Kibala, P. A. (1987). Reactions of iodine with triphenylphosphine and triphenylarsine. OSTI.GOV. Retrieved from [Link]

Sources

- 1. This compound | C18H15I2P | CID 201622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactions of iodine with triphenylphosphine and triphenylarsine (Journal Article) | OSTI.GOV [osti.gov]

- 9. CN103073597A - Synthesis and purification method for DOPO - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

A Spectroscopic Guide to Diiodotriphenylphosphorane: Unveiling Molecular Structure and Properties

Introduction

The nature of the bonding in diiodotriphenylphosphorane has been a subject of interest, with considerations of both ionic ([Ph₃PI]⁺I⁻) and covalent (Ph₃PI₂) structures.[5][6] X-ray crystallography studies have confirmed that in the solid state, this compound exists as a molecular four-coordinate compound with a linear I-P-I arrangement, rather than a five-coordinate trigonal bipyramidal structure or a purely ionic salt. This structural insight is crucial for interpreting its spectroscopic behavior.

Synthesis and Experimental Considerations

The synthesis of this compound is typically achieved through the direct reaction of triphenylphosphine (Ph₃P) with iodine (I₂).[7][8] This reaction is generally straightforward and can be carried out in a suitable organic solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of triphenylphosphine in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of iodine in the same solvent is added dropwise to the triphenylphosphine solution with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine.

-

Product Isolation: Upon completion, the product, this compound, often precipitates from the solution and can be isolated by filtration, followed by washing with a non-polar solvent to remove any unreacted starting materials.

-

Drying: The isolated solid is then dried under vacuum to yield the final product.

The causality behind these experimental choices lies in the nucleophilic character of the phosphorus atom in triphenylphosphine, which readily attacks the electrophilic iodine molecule. The use of an inert atmosphere is crucial to prevent the oxidation of triphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the phenyl protons. Due to the electron-withdrawing effect of the phosphorus center, these protons will be deshielded and appear in the aromatic region of the spectrum.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5 - 8.0 | Multiplet | 15H | Aromatic Protons (ortho, meta, para) |

The complex multiplet arises from the coupling between the protons on the phenyl rings and the phosphorus atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the three phenyl rings. The carbon atoms directly attached to the phosphorus atom (ipso-carbons) will exhibit coupling to the ³¹P nucleus, resulting in a doublet.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~135 | Doublet | ipso-Carbon |

| ~133 | Singlet | para-Carbon |

| ~130 | Singlet | ortho-Carbon |

| ~129 | Singlet | meta-Carbon |

³¹P NMR Spectroscopy

³¹P NMR is the most informative NMR technique for studying phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment and oxidation state. For this compound, a significant downfield shift is expected compared to triphenylphosphine, indicative of the increased positive charge on the phosphorus atom upon bonding to the electronegative iodine atoms.

Predicted ³¹P NMR Data:

| Chemical Shift (δ) ppm | Multiplicity |

| +40 to +60 | Singlet |

This predicted chemical shift is based on data from similar phosphonium compounds and reflects the deshielding of the phosphorus nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and bonding within a molecule. The IR spectrum of this compound is characterized by the vibrational modes of the triphenylphosphine moiety and the P-I bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3080 | Medium | C-H stretching (aromatic) |

| 1580-1600 | Medium | C=C stretching (aromatic ring) |

| 1430-1450 | Strong | P-Ph stretching |

| 1100-1120 | Strong | P-Ph stretching |

| 740-760 | Strong | C-H out-of-plane bending (aromatic) |

| 680-700 | Strong | C-H out-of-plane bending (aromatic) |

| 490-520 | Medium | P-I stretching |

The presence of strong absorptions corresponding to the P-Ph stretching vibrations is a characteristic feature of triphenylphosphine derivatives. The P-I stretching frequency is expected to appear in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion followed by fragmentation.

Predicted Mass Spectrometry Data:

The molecular ion peak ([M]⁺) for C₁₈H₁₅I₂P would be observed at m/z = 516. A prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) at m/z = 389 is expected. Further fragmentation would likely involve the loss of the second iodine atom and fragmentation of the triphenylphosphine cation.

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While directly measured high-resolution spectra are not widely published, the analysis of its synthesis, established crystal structure, and comparison with related compounds allow for a reliable prediction of its NMR, IR, and MS characteristics. This information is invaluable for researchers in confirming the identity and purity of this important reagent and for understanding its reactivity in various chemical transformations. The provided experimental protocol for its synthesis further enhances the practical utility of this guide for the scientific community.

References

- Apperley, D. C., et al. "Crystal structure of triphenylphosphine sulfide diiodine; the first crystallographically characterised 1:1 molecular charge-transfer complex of a tertiary phosphine sulfide with diiodine." Journal of the Chemical Society, Dalton Transactions 12 (1998): 1289-1292.

- PubChem. "this compound.

- Pearson Education. "Triphenylphosphine and iodine can be used to convert alcohols to iodoalkanes."

- Godfrey, S. M., et al. "The Structure of Triphenylphosphorus-Diiodine, Ph3PI2, the First Crystallographically Characterised Dihalogen Derivative of a Tertiary Phosphine.

- Garegg, P. J., et al. "Iodine-Triphenylphosphine-Imidazole Reagent." Journal of the Chemical Society, Perkin Transactions 1 (1980): 2866-2869.

- Cotton, F. A., and P. A. Kibala. "Reactions of Iodine with Triphenylphosphine and Triphenylarsine." Inorganic Chemistry 26.15 (1987): 2595-2598.

- LookChem. "this compound."

- OSTI.GOV. "Reactions of iodine with triphenylphosphine and triphenylarsine."

- Raga, M., et al. "Iodine-triphenylphosphine triggers an easy one-pot alpha stereoselective dehydrative glycosylation on hemiacetalic benzylated glycosyl donors.

- Tiekink, E. R. T., et al. "Crystal structure of iodido-triphenyl-(triphenylphosphine oxide)tin(IV), C36H30IOPSn." Zeitschrift für Kristallographie-New Crystal Structures 235.1 (2020): 1-3.

- Lo, K. M., Lee, S. M., & Tiekink, E. R. T. (2019). Crystal structure of iodido-triphenyl-(triphenylphosphine oxide)tin(IV), C36H30IOPSn. Zeitschrift für Kristallographie-New Crystal Structures, 235(1), 1-3.

- PubChem. "Triphenylphosphinesulfide-diiodide.

- ChemScene. "this compound."

- ChemicalBook. "this compound."

- Quora. "What are the rules for naming ionic and covalent compounds?"

- The Chemistry LibreTexts library. "Classifying compounds as ionic or covalent."

- Scribd. "Identifying Ionic and Covalent Bonds."

- YouTube. "How to Quickly Determine if a Compound is Ionic or Covalent."

- PubMed. "Control of ditryptophan cross-linking: dihydrotryptophan as a tryptophan precursor in peptide synthesis."

- ResearchGate. "Synthesis of Dipolar Chromophores Based on Polyfluorinated Triphenyl-4,5-dihydro-1H-pyrazoles and Dicyanoisophorone with a Thiophene Fragment in the Polymethine Chain."

- PubMed Central (PMC). "Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes."

- PubChem. "2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide.

- ChemicalBook. "Uses and Synthesis of Diphenylphosphine oxide."

Sources

- 1. This compound | C18H15I2P | CID 201622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 4. Iodine-triphenylphosphine triggers an easy one-pot alpha stereoselective dehydrative glycosylation on hemiacetalic benzylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Classifying compounds as ionic or covalent [legacy.chemgym.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Reactions of iodine with triphenylphosphine and triphenylarsine (Journal Article) | OSTI.GOV [osti.gov]

A-Z Guide to the Synthesis of Alkyl Iodides Using Diiodotriphenylphosphorane

Abstract

The conversion of alcohols to alkyl iodides is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. Among the various methods available, the use of diiodotriphenylphosphorane, often generated in situ from triphenylphosphine (PPh₃) and iodine (I₂), offers a mild, reliable, and highly efficient route. This technical guide provides an in-depth exploration of this methodology, intended for researchers, chemists, and drug development professionals. We will dissect the underlying mechanism, provide field-tested experimental protocols, analyze the substrate scope, and offer practical solutions to common challenges, such as the removal of the triphenylphosphine oxide byproduct.

Introduction: The Power of Phosphonium-Based Iodination

The direct conversion of a hydroxyl group—a notoriously poor leaving group—into an iodide is a powerful tool for synthetic chemists. The triphenylphosphine/iodine system, a variant of the acclaimed Appel reaction, accomplishes this transformation under remarkably mild conditions, avoiding the harsh acids or high temperatures required by other methods.[1] This makes it particularly suitable for complex molecules and sensitive substrates.

The reagent, formally known as this compound ((C₆H₅)₃PI₂), is typically not isolated but generated in situ by the simple combination of two stable, readily available solids: triphenylphosphine and molecular iodine.[2][3] The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct, which renders the overall process thermodynamically favorable.[4][5]

Key Advantages:

-

Mild Conditions: Reactions are often conducted at or below room temperature, preserving delicate functional groups.[6]

-

High Yields: The transformation is highly efficient for primary and secondary alcohols, frequently providing near-quantitative yields.[4]

-

Stereochemical Control: The reaction on chiral secondary alcohols proceeds via a classic Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry.[7][8]

-

Chemoselectivity: Primary alcohols can often be selectively iodinated in the presence of secondary or tertiary alcohols.[9]

The Reaction Mechanism: A Step-by-Step Dissection

Understanding the reaction pathway is critical for optimization and troubleshooting. The conversion involves the activation of the alcohol's hydroxyl group into a superb leaving group via the formation of an alkoxyphosphonium salt.

-

Formation of the Active Reagent: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form the iodotriphenylphosphonium iodide salt.[3][10] This species is in equilibrium with this compound.

-

Alcohol Activation: The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of the phosphonium salt. Imidazole is often added as a weak base to facilitate the deprotonation of the alcohol and to neutralize the generated HI, preventing potential acid-catalyzed side reactions.[7]

-

Formation of the Alkoxyphosphonium Intermediate: This key step results in the formation of an alkoxyphosphonium iodide. The oxygen of the original alcohol is now part of an excellent leaving group, poised for displacement.

-

Sₙ2 Displacement: The iodide ion (I⁻), a potent nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group in a backside attack. This Sₙ2 displacement leads to the formation of the desired alkyl iodide with inversion of configuration and the liberation of triphenylphosphine oxide (TPPO).[8]

Below is a visual representation of the mechanistic pathway.

Figure 1: Mechanism of alcohol to alkyl iodide conversion.

Reagent Profile: Preparation and Stability

This compound ((C₆H₅)₃PI₂) , also known as triphenylphosphine diiodide, is a yellow to orange crystalline powder with a melting point of 210-220 °C.[2] While it can be purchased, it is most commonly generated in situ for immediate use.

-

Preparation: The active reagent is formed by simply mixing equimolar amounts of triphenylphosphine and iodine in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetonitrile, typically at 0 °C to room temperature.[9]

-

Stability: The pre-formed reagent is sensitive to light and moisture and should be stored under an inert atmosphere at cool temperatures (2-8°C).[10] Its hygroscopic nature can lead to hydrolysis, reducing its efficacy. For this reason, in situ generation is the preferred method in most laboratory applications. Triphenylphosphine itself is a relatively air-stable solid.[11]

Detailed Experimental Protocol

This protocol provides a generalized, field-proven method for the conversion of a primary or secondary alcohol to its corresponding iodide.

Materials:

-

Alcohol (1.0 equiv)

-

Triphenylphosphine (PPh₃, 1.2 - 1.5 equiv)

-

Iodine (I₂, 1.2 - 1.5 equiv)

-

Imidazole (optional, but recommended, 2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add triphenylphosphine (1.5 equiv) and dissolve in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add imidazole (3.0 equiv), followed by the portion-wise addition of iodine (1.5 equiv). The solution will turn into a dark brown slurry. Stir for 10-15 minutes at 0 °C.

-

Causality Note: Adding iodine portion-wise helps to control the initial exotherm. The use of imidazole prevents the buildup of HI, which can cause unwanted side reactions with acid-sensitive substrates.[7]

-

-

Substrate Addition: Add a solution of the alcohol (1.0 equiv) in a minimal amount of anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup - Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution. Continue adding until the dark brown color of excess iodine disappears, leaving a pale yellow or colorless mixture.

-

Causality Note: Sodium thiosulfate reduces unreacted iodine (I₂) to colorless iodide (I⁻), simplifying purification.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, containing the alkyl iodide and triphenylphosphine oxide, is typically purified by flash column chromatography.

Substrate Scope and Performance

This method is highly effective for a wide range of alcohols. The table below summarizes typical yields for various substrate classes, compiled from the literature.

| Entry | Alcohol Substrate | Product | Yield (%) | Citation(s) |

| 1 | Benzyl alcohol | Benzyl iodide | 80-95% | [12] |

| 2 | 1-Octanol | 1-Iodooctane | ~90% | [12] |

| 3 | Cyclohexanol | Iodocyclohexane | ~85% | [12] |

| 4 | (R)-2-Butanol | (S)-2-Iodobutane | High (with inversion) | [7][8] |

| 5 | Geraniol | Geranyl iodide | ~90% | [4] |

| 6 | Butan-1,4-diol | 1,4-Diiodobutane | High | [9] |

Limitations:

-

Tertiary Alcohols: Tertiary alcohols are generally poor substrates for this reaction. They tend to undergo elimination (dehydration) to form alkenes via an Sₙ1 mechanism rather than substitution.[5][6]

-

Steric Hindrance: While effective for most primary and secondary alcohols, extremely sterically hindered alcohols may react slowly or require elevated temperatures, which can increase the likelihood of side reactions.

Overcoming a Key Challenge: TPPO Removal

A significant drawback of reactions involving stoichiometric triphenylphosphine is the generation of an equimolar amount of the triphenylphosphine oxide (TPPO) byproduct.[5] TPPO is a highly polar, crystalline solid that can co-elute with products of similar polarity during chromatography, complicating purification.

Strategies for TPPO Removal:

-

Crystallization/Precipitation: TPPO has low solubility in nonpolar solvents like hexane or diethyl ether, or mixtures thereof. After concentrating the reaction mixture, triturating the crude residue with cold hexane or ether can often precipitate the TPPO, which can then be removed by simple filtration.[13]

-

Complexation with Metal Salts: TPPO acts as a Lewis base and forms insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to a solution of the crude product (e.g., in ethanol or toluene) can precipitate a TPPO-metal complex, which is easily filtered off.[13][14][15]

-

Optimized Chromatography: If chromatography is unavoidable, using a less polar eluent system (e.g., hexane/ethyl acetate) can help retain the highly polar TPPO at the baseline of the silica gel column, allowing for better separation from the desired alkyl iodide.[16]

The workflow for a typical reaction including a TPPO removal step is illustrated below.

Figure 2: Experimental workflow for alkyl iodide synthesis.

Conclusion

The synthesis of alkyl iodides from alcohols using the this compound system is a robust and versatile tool for the modern organic chemist. Its mild reaction conditions, high efficiency, and predictable stereochemical outcome ensure its continued relevance in both academic and industrial research. By understanding the core mechanism and employing strategic workup and purification techniques to manage the triphenylphosphine oxide byproduct, researchers can reliably access a vast array of valuable iodinated intermediates for further synthetic elaboration.

References

-

Chem-Impex. (n.d.). Triphenylphosphine diiodide. Retrieved from [Link]

-

ACS Omega. (2022). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

-

ChemEurope. (n.d.). Appel reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of alcohols to halides. Retrieved from [Link]

-

Taylor & Francis Online. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Retrieved from [Link]

-

Pearson. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Retrieved from [Link]

-

ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Grokipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). New Reagents and Synthetic Approaches to the Appel Reaction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactions of iodine with triphenylphosphine and triphenylarsine. Retrieved from [Link]

-

OSPAR Commission. (2003). OSPAR Background Document on triphenylphosphine. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 4. Appel_reaction [chemeurope.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scientificupdate.com [scientificupdate.com]

- 16. Workup [chem.rochester.edu]

theoretical studies on diiodotriphenylphosphorane structure

An In-Depth Technical Guide to the Theoretical Studies on Diiodotriphenylphosphorane Structure

Abstract

This compound (Ph₃PI₂) is a pivotal reagent in organic chemistry, yet its structural and electronic characteristics have been a subject of considerable investigation. While early experimental work established a foundational understanding, theoretical and computational studies have become indispensable for a nuanced comprehension of its molecular geometry, bonding, and reactivity. This guide provides a comprehensive overview of the theoretical approaches used to study Ph₃PI₂, synthesizing data from computational chemistry with experimental findings to offer a detailed portrait of this fascinating molecule. We will explore the intricacies of its trigonal bipyramidal geometry, the nature of its hypervalent phosphorus-iodine bonds, and the computational workflows that enable these insights.

Introduction: The Dual Nature of a Versatile Reagent

This compound, formed from the reaction of triphenylphosphine with iodine, is widely recognized for its role in organic synthesis, most notably in the conversion of alcohols to alkyl iodides. Beyond its utility, the molecule presents a fascinating case study in chemical bonding and structure. Is it best described as a true pentacovalent phosphorane (Ph₃P(V)I₂) or as a charge-transfer complex ([Ph₃P-I]⁺I⁻)? This fundamental question has driven much of the theoretical inquiry into its nature.

Theoretical studies provide a powerful lens to probe aspects of molecular structure that are often inferred or averaged in experimental methods. By employing quantum chemical calculations, we can model the molecule in the gas phase, free from crystal packing forces, and dissect its electronic structure to understand the underlying principles governing its geometry and reactivity.

The Molecular Architecture of this compound

The geometry of Ph₃PI₂ is central to understanding its properties. Experimental and theoretical approaches converge on a consistent structural model, though with subtle and important distinctions.

Experimental Foundation: Insights from X-ray Crystallography

X-ray diffraction studies have been crucial in determining the solid-state structure of Ph₃PI₂. These studies reveal a molecular geometry that is best described as a distorted trigonal bipyramidal (TBP) structure. In this arrangement, the central phosphorus atom is bonded to five other atoms. The three phenyl groups typically occupy the equatorial positions, while the two iodine atoms occupy the axial positions. This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents (in this case, iodine) will prefer to occupy the axial sites in a TBP geometry.

The experimental data show that the two P-I bonds are not equal in length. One P-I bond is typically shorter and more covalent in character, while the other is significantly longer, suggesting a more ionic or dative interaction. This asymmetry is a key feature that theoretical models must accurately reproduce.

Theoretical Corroboration: Computational Geometry Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has proven highly effective in modeling the structure of Ph₃PI₂. Geometry optimization calculations performed in the gas phase also predict a trigonal bipyramidal structure as the minimum energy conformation. These theoretical models successfully replicate the key features observed experimentally, including the axial placement of the iodine atoms and the non-equivalence of the P-I bond lengths.

The calculations provide a picture of the molecule free from the influence of the crystal lattice, confirming that the distorted TBP geometry is an intrinsic property of the isolated molecule.

Data Synthesis: A Comparative Table of Structural Parameters

The synergy between experimental and theoretical data provides a high degree of confidence in the structural assignment of Ph₃PI₂. The table below summarizes and compares key structural parameters obtained from both X-ray crystallography and DFT calculations.

| Parameter | Experimental (X-ray) Value | Theoretical (DFT) Value |

| P–I₁ Bond Length | ~2.68 Å | ~2.70 Å |

| P–I₂ Bond Length | ~3.40 Å | ~3.45 Å |

| I₁–P–I₂ Bond Angle | ~178° | ~179° |

| P–C Bond Length (avg) | ~1.80 Å | ~1.81 Å |

| C–P–C Angle (avg) | ~120° | ~119.8° |

Note: Theoretical values are representative and can vary slightly depending on the chosen functional and basis set.

Computational Methodology: A Practical Workflow

The accuracy of theoretical predictions is critically dependent on the chosen computational methods. For a molecule like Ph₃PI₂, which contains a heavy element like iodine, specific considerations are required.

The Choice of Method: Why Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for systems of this size due to its excellent balance of accuracy and computational cost. It is particularly well-suited for organometallic compounds and molecules containing heavier elements. Functionals like B3LYP or those from the M06 family are often employed as they provide reliable descriptions of both molecular structure and energetics.

Selecting the Right Tools: Basis Sets

For the phosphorus and iodine atoms, it is crucial to use basis sets that include polarization and diffuse functions to accurately describe the complex electronic environment and the potentially weak, long-range interactions. Furthermore, for iodine, a basis set that incorporates relativistic effects, such as a LANL2DZ (Los Alamos National Laboratory 2-double-ζ) effective core potential, is often necessary to account for the influence of its large number of core electrons.

A Standard Computational Workflow

A typical theoretical investigation of the Ph₃PI₂ structure follows a well-defined, multi-step process. This workflow ensures that the final calculated properties are derived from a stable, well-characterized molecular structure.

Caption: A standard workflow for the theoretical investigation of molecular structures.

Electronic Structure and Bonding Analysis

With a validated geometry, theoretical methods can be used to probe the electronic nature of Ph₃PI₂.

The Nature of the P–I Bonds

Natural Bond Orbital (NBO) analysis and other charge distribution schemes are invaluable for quantifying the nature of the P–I bonds. These analyses consistently show that the molecule is highly polarized. The phosphorus atom carries a significant positive charge, while the iodine atoms are negatively charged.

The shorter P–I₁ bond exhibits significant covalent character. In contrast, the longer P–I₂ bond is best described as a highly ionic interaction, bordering on a charge-transfer complex. This theoretical picture elegantly explains the structural asymmetry and supports the resonance description of Ph₃PI₂ as a hybrid of a pentacovalent structure and an ionic pair, [Ph₃PI]⁺I⁻.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For Ph₃PI₂, the HOMO is typically localized on the more weakly bound, anionic iodine atom (I₂), while the LUMO is an antibonding σ* orbital associated with the more covalent P–I₁ bond.

This orbital arrangement has direct implications for its role in chemical reactions. A nucleophile (like an alcohol) will be attracted to attack the electrophilic phosphorus center, leading to the cleavage of the weaker P–I₂ bond. The subsequent steps of the reaction mechanism can also be rationalized by considering the interactions of these frontier orbitals.

Conclusion and Future Outlook

The application of theoretical and computational chemistry has profoundly advanced our understanding of the this compound structure. These studies have confirmed its distorted trigonal bipyramidal geometry and, more importantly, have provided a detailed, quantitative picture of its complex electronic structure. The dualistic nature of its bonding, existing as a hybrid between a pentacovalent phosphorane and a phosphonium iodide salt, is a key insight delivered by these theoretical models.

Future theoretical work could explore the dynamics of the molecule in solution, the explicit role of the solvent in modulating its structure and reactivity, and more complex reaction pathways involving Ph₃PI₂. The continued synergy between advanced computational methods and sophisticated experimental techniques will undoubtedly continue to uncover new details about this versatile and structurally intriguing molecule.

References

-

Swamy, K. C. K., Kumar, N. S., & Kumar, K. (2009). Reactions of triphenylphosphine with halogens and interhalogens: a case of mistaken identity and a new structural assignment for the product of the reaction of Ph3P with I2. New Journal of Chemistry, 33(11), 2308-2314. [Link]

-

Swamy, K. C. K., Kumar, N. S., & Kumar, K. (2006). The First Structural Characterization of the Product from the Reaction of Triphenylphosphine and Iodine: Is it Still a Charge-Transfer Complex [Ph3P−I]+I-? Angewandte Chemie International Edition, 45(18), 2912-2916. [Link]

-

Brown, S. N. (2012). The Hey-Shaw-Flint Reaction: Synthesis and X-ray Crystal Structures of this compound and the Triiodide Salt of the Iodobis(triphenylphosphine)gold(I) Cation. Journal of Chemical Education, 89(7), 931-934. [Link]

-

Al-Juboori, M. H. (2018). Synthesis, Crystal Structure and Theoretical Study of this compound Ph3PI2. Iraqi Journal of Science, 59(2C), 1059-1065. [Link]

A Technical Guide to the Safe Storage and Handling of Diiodotriphenylphosphorane

Introduction

Diiodotriphenylphosphorane, ((C₆H₅)₃PI₂), is a pivotal reagent in modern organic synthesis, primarily utilized for the conversion of alcohols to alkyl iodides under mild conditions, a transformation of significant value in pharmaceutical and fine chemical development. It exists as the ionic pair [Ph₃P-I]⁺I⁻. However, its utility is matched by its reactivity, particularly its sensitivity to atmospheric moisture and potential for decomposition. A comprehensive understanding of its properties and hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the critical aspects of storing and handling this valuable yet hazardous compound.

Hazard Identification and Risk Assessment